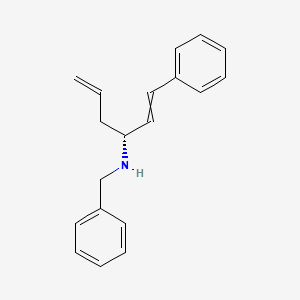![molecular formula C18H32O2Si B14240635 Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- CAS No. 220061-39-2](/img/structure/B14240635.png)
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- is a chemical compound with the molecular formula C18H32O2Si and a molecular weight of 308.5 g/mol . This compound is part of the silane family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- typically involves the reaction of appropriate silane precursors with organic compounds under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Selection of Precursors: Choosing suitable silane and organic precursors.
Reaction Conditions: Conducting the reaction under controlled temperature and pressure to ensure the desired product formation.
Purification: Using techniques such as distillation or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The process typically includes:
Bulk Synthesis: Using large reactors to mix and react the precursors.
Continuous Monitoring: Employing sensors and control systems to monitor reaction conditions.
Automated Purification: Utilizing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form silanol or siloxane derivatives.
Reduction: Reacting with reducing agents to modify the organic moiety.
Substitution: Undergoing nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted silanes .
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and surface modification.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical implants and coatings.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- exerts its effects involves its ability to form strong bonds with various substrates. This compound can interact with molecular targets through:
Covalent Bonding: Forming stable covalent bonds with organic and inorganic substrates.
Surface Modification: Altering the surface properties of materials to enhance their functionality.
Comparison with Similar Compounds
Similar Compounds
Silane, trimethylsilyl: Known for its use in surface modification and as a protecting group in organic synthesis.
Silane, triethoxysilyl: Commonly used in the production of silane coupling agents and adhesives.
Silane, phenyltrimethoxysilyl: Utilized in the creation of advanced coatings and materials.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- stands out due to its unique combination of organic and silane functionalities, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable bonds with different substrates makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
220061-39-2 |
|---|---|
Molecular Formula |
C18H32O2Si |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(5-phenylmethoxypentoxy)silane |
InChI |
InChI=1S/C18H32O2Si/c1-18(2,3)21(4,5)20-15-11-7-10-14-19-16-17-12-8-6-9-13-17/h6,8-9,12-13H,7,10-11,14-16H2,1-5H3 |
InChI Key |
FFCMMRSCEIBHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
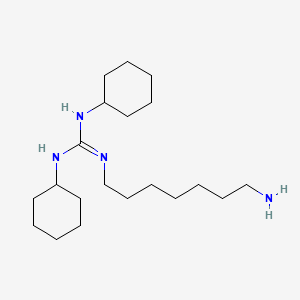
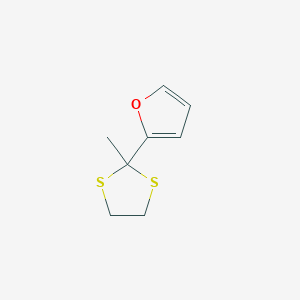
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
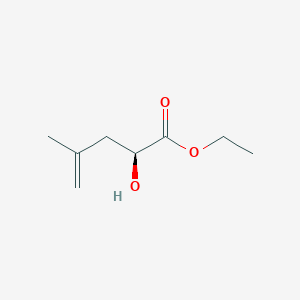
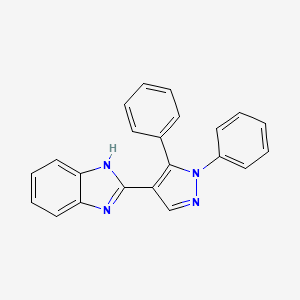
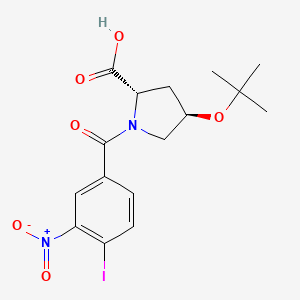
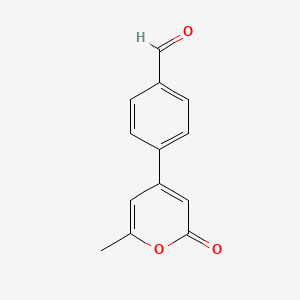
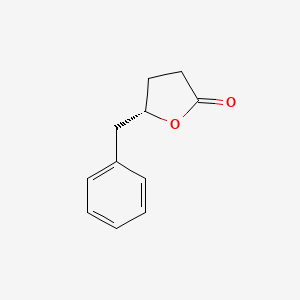
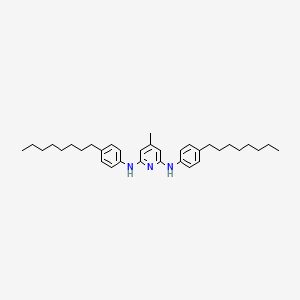
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
